methyl 2-{3,9-dioxo-1-[4-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a chromeno-pyrrol moiety, a thiazole ring, and a pentoxyphenyl group
Preparation Methods
The synthesis of METHYL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrol core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines.
Introduction of the thiazole ring: This step often involves the use of thioamides and α-haloketones under specific conditions to form the thiazole ring.
Attachment of the pentoxyphenyl group: This can be done using a Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
METHYL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring the biological activity of this compound, including its potential as an antimicrobial or antiviral agent.
Mechanism of Action
The mechanism of action of METHYL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to METHYL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE include other chromeno-pyrrol derivatives and thiazole-containing compounds. These compounds share some structural similarities but differ in their specific substituents and functional groups. The uniqueness of METHYL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these moieties, which may confer unique biological or material properties .
Properties
Molecular Formula |
C28H26N2O6S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
methyl 2-[3,9-dioxo-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H26N2O6S/c1-4-5-8-15-35-18-13-11-17(12-14-18)22-21-23(31)19-9-6-7-10-20(19)36-24(21)26(32)30(22)28-29-16(2)25(37-28)27(33)34-3/h6-7,9-14,22H,4-5,8,15H2,1-3H3 |
InChI Key |
UOGCYASJBFSCBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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